REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH3:6]O.[C:8]([OH:17])(=[O:16])[CH2:9][CH2:10][CH2:11][CH2:12][CH:13]([CH3:15])[CH3:14]>C1(C)C=CC=CC=1>[CH3:6][O:16][C:8](=[O:17])[CH2:9][CH2:10][CH2:11][CH2:12][CH:13]([CH3:15])[CH3:14]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC(C)C)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
to boiling with hater separation until the equimolar amount of water
|
Type
|
CUSTOM
|
Details
|
(about 2 hours)
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling it
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The remaining end-product after distillation over a 15 cm Vigreux column
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCCC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |